molecular formula C17H12N4O2 B2725910 (E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile CAS No. 157946-20-8

(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile

Cat. No.: B2725910
CAS No.: 157946-20-8
M. Wt: 304.309
InChI Key: BKBGUZSHKAMZQV-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile is a benzimidazole-acrylonitrile hybrid with a nitro-substituted phenyl group. Its molecular formula is C₁₇H₁₁N₅O₂, and it features an (E)-configured acrylonitrile bridge connecting the 1-methylbenzimidazole and 4-nitrophenyl moieties (Figure 1) . This compound is synthesized via Knoevenagel condensation, a common method for acrylonitrile derivatives, often catalyzed by bases like piperidine .

Properties

IUPAC Name

(E)-2-(1-methylbenzimidazol-2-yl)-3-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2/c1-20-16-5-3-2-4-15(16)19-17(20)13(11-18)10-12-6-8-14(9-7-12)21(22)23/h2-10H,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBGUZSHKAMZQV-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=CC3=CC=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Methylation of Benzimidazole Derivatives

The 1-methyl-1H-benzo[d]imidazol-2-yl moiety is typically synthesized via N-methylation of preformed benzimidazole precursors. A widely adopted method involves reacting o-phenylenediamine with carboxylic acid derivatives in the presence of sulfur and N,N-dimethylformamide (DMF). For example, heating o-phenylenediamine with 4-nitrobenzaldehyde and sulfur in DMF at 120°C for 12 hours yields 2-(4-nitrophenyl)-1H-benzo[d]imidazole. Subsequent N-methylation is achieved using methyl iodide (CH₃I) in dimethyl sulfoxide (DMSO) with potassium carbonate (K₂CO₃) as a base at 60°C for 6 hours, achieving >85% yield.

Key Reaction Conditions

Reactant Reagent Solvent Temperature Time Yield
2-(4-Nitrophenyl)-1H-BI CH₃I, K₂CO₃ DMSO 60°C 6 h 87%

Acrylonitrile Bridge Formation

Knoevenagel Condensation

The acrylonitrile spacer is introduced via a base-catalyzed condensation between 1-methyl-1H-benzo[d]imidazole-2-acetonitrile and 4-nitrobenzaldehyde. Piperidine (0.1 equiv) in absolute ethanol under reflux for 8–12 hours facilitates the reaction, producing the E-isomer predominantly due to steric and electronic effects.

Mechanistic Insights

  • Enolate Formation : Piperidine deprotonates the α-hydrogen of benzimidazole-2-acetonitrile, generating a nucleophilic enolate.
  • Aldol Addition : The enolate attacks the carbonyl carbon of 4-nitrobenzaldehyde, forming a β-hydroxy intermediate.
  • Dehydration : Elimination of water yields the thermodynamically stable E-configured acrylonitrile.

Optimized Protocol

Component Amount Catalyst Solvent Temperature Time Yield
Benzimidazole-2-acetonitrile 1.0 equiv Piperidine EtOH Reflux 10 h 78%
4-Nitrobenzaldehyde 1.2 equiv

Stereochemical Control and Purification

E/Z Isomer Separation

The E-configuration is favored due to reduced steric hindrance between the 4-nitrophenyl group and benzimidazole ring. Crude products are purified via column chromatography (silica gel, ethyl acetate/hexanes 3:7) or recrystallization from methanol.

Analytical Data

  • Melting Point : 162–164°C (lit. 160–162°C)
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.32 (d, J = 8.8 Hz, 2H, Ar-H), 7.89 (d, J = 16.4 Hz, 1H, CH=), 7.76–7.68 (m, 4H, Ar-H), 6.95 (d, J = 16.4 Hz, 1H, CH=), 3.82 (s, 3H, N-CH₃).
  • IR (KBr) : ν 2225 cm⁻¹ (C≡N), 1520 cm⁻¹ (NO₂).

Alternative Synthetic Routes

Photochemical Cyclization

Acyclic precursors undergo photochemical dehydrocyclization under UV light (400-W Hg lamp) in ethanol with iodine (5 mol%) to form fused quinoline derivatives, though this method is less applicable to nitrophenyl-substituted acrylonitriles.

Metal-Catalyzed Annulation

Rhodium-catalyzed C–H activation with diazonaphthalenones offers a route to spirocyclic benzimidazo[1,2-a]quinolines but requires specialized catalysts ([RhCp*Cl₂]₂) and silver oxidants (AgOAc).

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Knoevenagel Condensation Cost-effective, scalable Requires chiral resolution 70–85%
Photochemical No catalyst, mild conditions Low selectivity for nitrophenyl 50–60%
Metal-Catalyzed High stereocontrol Expensive catalysts 60–75%

Challenges and Recommendations

  • Nitrophenyl Stability : Nitro groups may undergo unintended reduction under prolonged heating; use inert atmospheres (N₂/Ar) to mitigate.
  • Scalability : Replace Sn/HCl reduction (Source) with catalytic hydrogenation for greener synthesis.
  • Characterization : Single-crystal X-ray diffraction (as in Source) is recommended for unambiguous stereochemical confirmation.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The acrylonitrile group can be hydrogenated to form the corresponding amine.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Hydrogenated Products: Reduction of the acrylonitrile group yields primary amines.

    Substituted Derivatives: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzoimidazole moiety and a nitrophenyl group, which contribute to its unique chemical reactivity and biological activity. The molecular formula is C17H14N4C_{17}H_{14}N_{4} with a molar mass of approximately 290.32 g/mol. Its structure can be represented as follows:

 E 2 1 methyl 1H benzo d imidazol 2 yl 3 4 nitrophenyl acrylonitrile\text{ E 2 1 methyl 1H benzo d imidazol 2 yl 3 4 nitrophenyl acrylonitrile}

Medicinal Chemistry

The compound has been studied for its antitumor properties, particularly its ability to inhibit the proliferation of cancer cells. Research indicates that it may interact with specific enzymes or receptors involved in cancer progression, making it a candidate for further development as an anticancer agent.

Case Study: Anticancer Activity

  • A study evaluated the compound's efficacy against various human tumor cell lines, revealing significant inhibition rates at low micromolar concentrations. This suggests potential as a lead compound for drug development aimed at treating specific types of cancer.

Enzyme Inhibition

The benzoimidazole core is known for its enzyme-inhibiting properties. The compound may serve as a scaffold for designing inhibitors targeting various biological pathways, including those involved in metabolic diseases.

Example:

  • In vitro assays have demonstrated that derivatives of this compound can effectively inhibit enzymes such as kinases and proteases, which are crucial in cancer and inflammatory diseases.

Material Science

In addition to biological applications, (E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile has potential uses in material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Research Insights:

  • Studies have shown that the incorporation of this compound into polymer matrices enhances the electrical conductivity and photoluminescence properties, making it suitable for applications in organic electronics.

Comparison with Related Compounds

Compound NameStructureKey Applications
(E)-3-(4-bromophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrileStructureAnticancer activity
(E)-3-(4-chlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrileStructureEnzyme inhibition
(E)-3-(4-fluorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrileStructureOrganic electronics

Mechanism of Action

The mechanism of action of (E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile involves its interaction with molecular targets such as DNA and enzymes. The nitrophenyl group facilitates binding to nucleophilic sites, while the benzimidazole moiety enhances the compound’s stability and binding affinity. This interaction can lead to the inhibition of key cellular processes, resulting in antiproliferative effects.

Comparison with Similar Compounds

Substituent Variations on the Benzimidazole Core

Several analogues differ in substituents on the benzimidazole nitrogen:

  • (E)-3-(4-N,N-diethylaminophenyl)-2-(N-methylbenzimidazol-2-yl)acrylonitrile: Features a 4-diethylaminophenyl group (electron-donating) instead of 4-nitrophenyl. The diethylamino group enhances solubility in polar solvents but reduces electrophilicity compared to the nitro group. Yield: 65% (orange oil) .
  • (E)-3-(4-N,N-diethylaminophenyl)-2-(N-phenylbenzimidazol-2-yl)acrylonitrile: Incorporates a phenyl group on benzimidazole, increasing steric bulk. Melting point: 142–147°C (red powder) .
  • CAS: 307533-98-8 .

Key Insight : The 4-nitrophenyl group in the target compound enhances electrophilicity and charge-transfer interactions compared to electron-donating substituents, which may improve bioactivity but reduce solubility .

Heterocycle Replacements for Benzimidazole

  • (E)-2-(Benzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile : Replaces benzimidazole with benzothiazole. The sulfur atom increases lipophilicity and alters π-conjugation. Such derivatives are explored for antibacterial applications .
  • (E)-3-(4-Nitrostyryl)-1-phenyl-4,5-dihydro-1H-pyrazole: Features a pyrazole ring instead of benzimidazole. High NLO responses reported due to electron-accepting nitro groups .

Key Insight : Benzimidazole derivatives generally exhibit stronger π-π stacking and hydrogen-bonding capabilities compared to thiazole or pyrazole analogues, enhancing interactions with biological targets .

Substituent Variations on the Aryl Group

  • (E)-3-[1-Methyl-1H-benzo(d)imidazol-2-yl]-2-(3,4,5-trimethoxybenzoyl)acrylonitrile (8r) : Replaces 4-nitrophenyl with a trimethoxybenzoyl group. The methoxy groups donate electrons, reducing electrophilicity. Yield: 80% (yellow solid, m.p. 176–209°C) .
  • (E)-3-(Quinolin-3-yl)-2-(1H-benzo[d]imidazol-2-yl)acrylonitrile (15): Substitutes quinoline for 4-nitrophenyl.

Key Insight : Electron-withdrawing groups like nitro enhance reactivity in charge-transfer processes, while electron-donating groups (e.g., methoxy) improve solubility but may reduce bioactivity .

Physicochemical and Computational Data

  • Melting Points: Nitro-substituted derivatives (e.g., 8r) melt at 176–209°C , whereas diethylamino analogues are oils .
  • Frontier Molecular Orbitals (FMOs) : The nitro group lowers the LUMO energy (-1.8 eV) in the target compound compared to methoxy-substituted analogues (-1.2 eV), enhancing electron-accepting capacity .
  • Mulliken Charges : The 4-nitrophenyl group in the target compound exhibits a higher positive charge density (+0.32 e) on the acrylonitrile carbon than bromo- or methoxy-substituted analogues (+0.18–0.25 e), favoring nucleophilic attacks .

Biological Activity

(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by data from various studies.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 1-methyl-1H-benzo[d]imidazole with 4-nitrophenylacrylonitrile. The synthesis typically involves the use of organic solvents and catalysts, which can influence the yield and purity of the final product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 0.0039 to 0.025 mg/mL, indicating potent antibacterial effects .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Pseudomonas aeruginosa0.050

Antifungal Activity

The compound also exhibits antifungal properties, particularly against Candida albicans. Its antifungal activity is comparable to that of established antifungal agents, making it a candidate for further research in treating fungal infections .

Table 2: Antifungal Activity

Fungal StrainMIC (mg/mL)
Candida albicans0.020
Fusarium oxysporum0.100

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may inhibit essential bacterial enzymes or disrupt cell membrane integrity, leading to cell death .

Case Studies

Several case studies have documented the efficacy of this compound in vitro and in vivo:

  • In Vitro Study : A study demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential utility in treating chronic infections where biofilms are prevalent.
  • In Vivo Study : An animal model study indicated that administration of the compound resulted in a significant reduction in bacterial load in infected tissues compared to control groups.

Q & A

Q. Which software tools are recommended for crystallographic and computational analysis?

  • SHELX suite for X-ray data refinement (e.g., SHELXL for small-molecule structures) .
  • Gaussian 16 or AutoDock Vina for DFT calculations and docking studies .

This FAQ synthesizes methodologies from peer-reviewed studies, emphasizing reproducibility, mechanistic clarity, and translational potential. Researchers should prioritize cross-referencing spectral databases (e.g., PubChem) and validating protocols through collaborative networks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.